molecular formula C17H25NO5S B176194 (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate CAS No. 128510-88-3

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Cat. No. B176194
CAS RN: 128510-88-3
M. Wt: 355.5 g/mol
InChI Key: VSVOPDINJSHSBZ-CQSZACIVSA-N
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Description

Methyl pyrrolidine-1-carboxylate and Methyl pyrrolidine-2-carboxylate are structurally similar to the compound you’re asking about . They are cyclic amines with a carboxylate group attached. These compounds are often used in organic synthesis .


Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .


Molecular Structure Analysis

The molecular formula of Methyl pyrrolidine-1-carboxylate is C6H11NO2 . It has a molecular weight of 129.16 g/mol . The InChI key is UWHWNFVVODLFIQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .


Physical And Chemical Properties Analysis

Methyl pyrrolidine-1-carboxylate has a molecular weight of 129.16 g/mol . It has a topological polar surface area of 29.5 Ų . It has a complexity of 108 .

Scientific Research Applications

(R)-TBMPC has been used in a variety of scientific research applications. It has been used as a chiral ligand for asymmetric hydrogenation reactions, as a catalyst for the synthesis of complex molecules, and as a reagent for the synthesis of amino acids and peptides. It has also been used as a chiral building block for the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

(R)-TBMPC is an important tool for organic synthesis, as it can serve as a catalyst for the synthesis of complex molecules. It acts as a chiral ligand, providing a source of chirality to the reaction. The mechanism of action is believed to involve the formation of a complex between the substrate and the (R)-TBMPC, which is then activated by the presence of a base, such as pyridine. The activated complex then undergoes a series of steps, leading to the desired product.
Biochemical and Physiological Effects
(R)-TBMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of (R)-TBMPC in lab experiments offers a number of advantages. It is a relatively inexpensive reagent, and it is stable and easy to handle. In addition, it can be used as a chiral ligand for asymmetric hydrogenation reactions, and as a catalyst for the synthesis of complex molecules. However, there are also some limitations to its use. It is not soluble in water, and it is not suitable for reactions involving highly reactive substrates.

Future Directions

The future of (R)-TBMPC research is promising, as the compound has a variety of potential applications. It could be used as a chiral ligand for asymmetric hydrogenation reactions, as a catalyst for the synthesis of complex molecules, and as a reagent for the synthesis of pharmaceuticals and other bioactive compounds. In addition, it could be used to study the biochemical and physiological effects of CYP2D6 inhibitors, and as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be undertaken to explore the potential of (R)-TBMPC as a drug delivery system.

properties

IUPAC Name

tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVOPDINJSHSBZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471947
Record name (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128510-88-3
Record name (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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